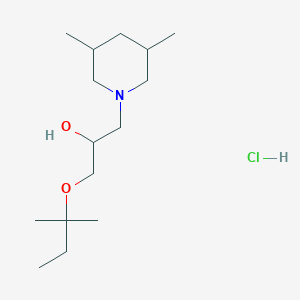
methyl 4-((2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)carbamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-((2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)carbamoyl)benzoate, also known as MPB, is a synthetic compound that has been widely used in scientific research. MPB belongs to the class of carbamate derivatives and has been shown to exhibit various biochemical and physiological effects.
Applications De Recherche Scientifique
Novel Synthesis Methods
- A novel four-step synthesis method for the pyrrolo[2,1-c][1,4]benzodiazocine ring system has been described, involving alkylating 1H-pyrrole-2-carbaldehyde with ethyl or methyl bromoacetate and subsequent oxidization and transformations (Koriatopoulou, Karousis, & Varvounis, 2008).
Inhibitors in Biochemistry
- In the context of inhibiting glycolic acid oxidase, certain derivatives with large lipophilic substituents have shown potent in vitro inhibition. Methylation of the nitrogen or the hydroxy substituent in these compounds led to a dramatic reduction in potency, emphasizing the importance of acidic functions in the 1H-pyrrole-2,5-dione nucleus (Rooney et al., 1983).
Electropolymerization Studies
- A study on the electropolymerization and electrocopolymerization with pyrrole involving 4-(pyrrol-1-yl)-benzenethiol derivatives. These derivatives were used in self-assembled monolayers on gold to improve the properties of polymerized poly(pyrrole) layers (Schneider, Füser, Bolte, & Terfort, 2017).
Anti-Juvenile Hormone Agents
- Ethyl 4-[2-(6-Methyl-3-pyridyloxy)butyloxy]benzoate has been investigated as an anti-juvenile hormone agent. This compound induced precocious metamorphosis in larvae, a symptom of hormone deficiency. The 4-ethoxycarbonyl group on the benzene ring was identified as crucial for activity (Ishiguro et al., 2003).
Histone Deacetylase Inhibitors
- Research into histone deacetylase inhibitors identified various compounds as potent inhibitors. Substitutions on the pyrrole-C2 ethene chains significantly influenced HDAC inhibitory activity, with the unsubstituted ethene chain generally being the most effective (Mai et al., 2004).
Transformations in Organic Chemistry
- Transformations of 3-formylchromones into pyrroles and pyridines have been explored. Different bi-functional nucleophiles were used to obtain a variety of products, providing insights into mechanistic pathways in organic synthesis (Clarke et al., 1985).
Supramolecular Structures
- Studies on hydrogen-bonded supramolecular structures in ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate have revealed intricate molecular linkages, contributing to the understanding of molecular architectures (Portilla et al., 2007).
NLO Activities
- In silico screening for nonlinear optical (NLO) properties has been conducted on ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives. These compounds exhibited significant NLO properties, suggesting potential applications in NLO materials (Kiven et al., 2023).
Crystal Engineering
- Methyl 2-(carbazol-9-yl)benzoate has been used in crystal engineering studies, demonstrating a phase transition under high pressure in a high-Z' structure. This research contributes to the understanding of molecular packing and phase transitions in crystals (Johnstone et al., 2010).
Propriétés
IUPAC Name |
methyl 4-[[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-18-9-3-4-13(18)14(19)10-17-15(20)11-5-7-12(8-6-11)16(21)22-2/h3-9,14,19H,10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYSPJQGKGULEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC=C(C=C2)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide](/img/structure/B3012004.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3012008.png)
![Methyl 4-(2-(2-(diethylamino)ethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B3012009.png)
![3-(3,5-dimethylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B3012012.png)
![2-(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B3012014.png)
![N-(3-chlorobenzyl)-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3012016.png)
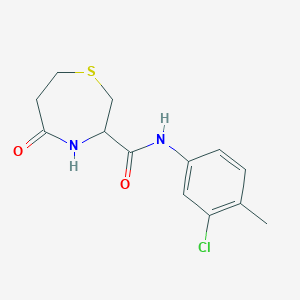


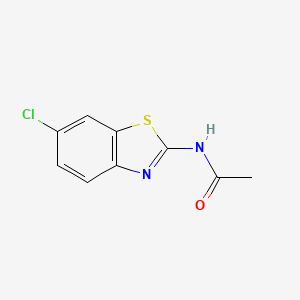
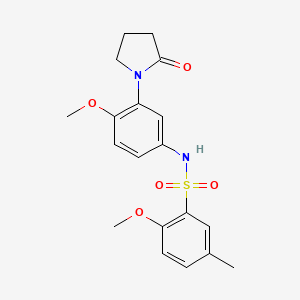
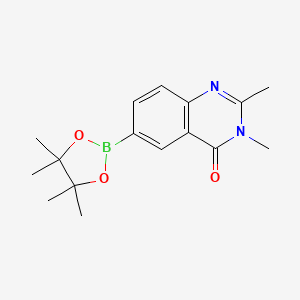
![1-[(4-bromo-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3012026.png)
